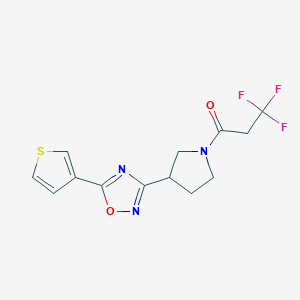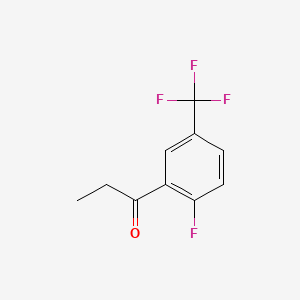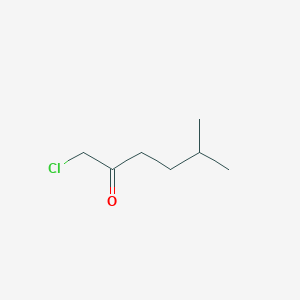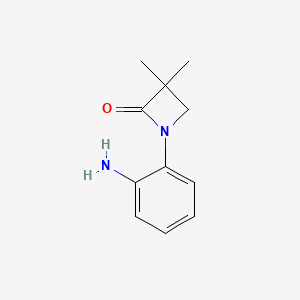![molecular formula C18H17F4N3O B2446935 4-(4-フルオロフェニル)-N-[4-(トリフルオロメチル)フェニル]ピペラジン-1-カルボキサミド CAS No. 1024120-50-0](/img/structure/B2446935.png)
4-(4-フルオロフェニル)-N-[4-(トリフルオロメチル)フェニル]ピペラジン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that features both fluorophenyl and trifluoromethylphenyl groups. These groups are known for their significant impact on the compound’s chemical properties, such as increased stability, hydrophobicity, and unique electronic effects. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and hydrophobicity.
作用機序
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, potentially influencing their function in a significant way.
Mode of Action
The trifluoromethyl group is known to influence the properties of pharmaceuticals and agrochemicals . It’s possible that the compound interacts with its targets in a way that modifies their activity, leading to changes in cellular processes.
Biochemical Pathways
The presence of the trifluoromethyl group suggests that it may influence a variety of biochemical pathways, potentially leading to downstream effects on cellular function .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety may influence its bioavailability .
Result of Action
The trifluoromethyl group is known to play an important role in the biological activities of various pharmaceuticals and agrochemicals . This suggests that the compound may have significant effects at the molecular and cellular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with the piperazine ring.
Introduction of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the piperazine and fluorophenyl groups.
4-fluorophenylpiperazine: Contains the piperazine and fluorophenyl groups but lacks the trifluoromethyl group.
Uniqueness
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-14-3-7-16(8-4-14)24-9-11-25(12-10-24)17(26)23-15-5-1-13(2-6-15)18(20,21)22/h1-8H,9-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHXDACJOQNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446853.png)



![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2446862.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)
![3-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2446866.png)
![2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2446869.png)
![N-[2-(morpholin-4-yl)ethyl]-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2446870.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)
